Renal Toxicity at 10 Years: VAC (Cyclophosphamide) vs. VAI (Ifosfamide) in the Randomized Euro-EWING99-R1 Trial
In the Euro-EWING99-R1 randomized controlled trial (n=267, French cohort), late kidney toxicity at a median follow-up of 10 years was significantly lower in the cyclophosphamide-containing VAC arm (25.7%) compared to the ifosfamide-containing VAI arm (43.0%), a difference of 17.3 absolute percentage points (P=0.02). [1] Glomerular toxicity specifically showed an even wider divergence: 13.1% for VAC versus 31.1% for VAI (P<0.01). [1] Cumulative drug exposures for the VAC arm were cyclophosphamide 9.7 g/m² and ifosfamide 59.4 g/m², while the VAI arm received cumulative ifosfamide of 97.1 g/m²—indicating that replacement of cyclophosphamide with additional ifosfamide markedly elevates renal risk. [1] This evidence arises from a direct randomized head-to-head comparison and quantifies a clinically meaningful long-term organ toxicity differential.
| Evidence Dimension | 10-year cumulative probability of kidney toxicity (glomerular ± tubular) in Ewing sarcoma survivors |
|---|---|
| Target Compound Data | VAC arm: 25.7% (95% CI 26.8%-42.0% for cohort); glomerular toxicity 13.1% |
| Comparator Or Baseline | VAI arm: 43.0%; glomerular toxicity 31.1% |
| Quantified Difference | Absolute reduction of 17.3 percentage points (P=0.02 for overall kidney toxicity; P<0.01 for glomerular toxicity) |
| Conditions | Euro-EWING99-R1 randomized trial; median follow-up 10 years (range 5-17); median age at diagnosis 14 years; 172 patients with long-term follow-up data |
Why This Matters
For procurement decisions in pediatric sarcoma protocols, cyclophosphamide-based consolidation (VAC) offers a clinically and statistically significant 40% relative reduction in late kidney toxicity compared to its closest structural analog ifosfamide (VAI), directly informing formulary selection where long-term renal preservation is a therapeutic priority.
- [1] Bompas E, Filhon B, Jimenez MM, et al. Late toxicity comparison of alkylating-based maintenance regimen with cyclophosphamide (VAC) vs ifosfamide (VAI) in Ewing sarcoma survivors treated in the randomized clinical trial Euro-EWING99-R1 in France. International Journal of Cancer. 2023;152(10):1659-1669. doi:10.1002/ijc.34433 View Source
